3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid: is a synthetic organic compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of cycloheptylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), di-tert-butyl dicarbonate (Boc2O)
Major Products Formed:
Deprotection: Removal of the Boc group yields the free amine derivative.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Chemistry: 3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid is widely used in peptide synthesis as a protected amino acid derivative. It serves as a building block for the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its stability and reactivity make it a valuable tool for probing biological pathways .
Medicine: The compound is used in the development of peptide-based therapeutics. Its ability to form stable peptide bonds makes it suitable for creating peptide drugs with improved stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It is also employed in the production of specialty chemicals and fine chemicals .
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid involves the protection of the amino group with a Boc group. This protection prevents unwanted side reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the formation of peptide bonds with other amino acids or peptides . The compound’s reactivity is primarily due to the presence of the Boc group, which can be easily manipulated to achieve the desired chemical transformations .
Comparison with Similar Compounds
- 3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid
- 3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid
- 3-tert-Butoxycarbonylamino-hexanoic acid
Uniqueness: 3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
3-cycloheptyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)11-8-6-4-5-7-9-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTCOTNRFSPARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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